B1575506 Mucin-1 precursor (12-20)

Mucin-1 precursor (12-20)

Cat. No.: B1575506
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of MUC1 as a Transmembrane Glycoprotein (B1211001)

General Context of MUC1 in Epithelial Biology

MUC1 is a type 1 transmembrane glycoprotein that is typically expressed on the apical surface of most secretory epithelial cells. sb-peptide.com Its primary structure consists of a large, heavily glycosylated extracellular domain, a transmembrane domain, and a cytoplasmic tail. nih.gov The extensive O-linked glycosylation of its extracellular domain contributes to the formation of a protective barrier on epithelial surfaces. sb-peptide.comwikipedia.org Beyond its structural role, MUC1 is involved in intracellular signaling pathways. sb-peptide.com In normal cellular contexts, MUC1 plays a role in protecting epithelial surfaces.

MUC1 Isoforms and Splice Variants in Research

The MUC1 gene can undergo alternative splicing, leading to the production of multiple mRNA isoforms and, consequently, different protein variants. nih.govresearchgate.net This process of alternative splicing can involve the exclusion or inclusion of exons and introns, the use of cryptic splice sites, and the retention of introns, resulting in a variety of MUC1 isoforms with potentially different functions. nih.govresearchgate.net

Research has identified several MUC1 splice variants, such as MUC1/Y, which lacks the tandem repeat domain, and MUC1/SEC, a secreted form. oup.comphysiology.org These isoforms can have different expression patterns in normal versus tumor tissues. researchgate.net The study of these variants is crucial as they have been implicated in cancer pathology and inflammatory disorders. researchgate.net For instance, some isoforms are associated with tumor progression and metastasis. wikipedia.orgresearchgate.net The complexity of MUC1 biology is further highlighted by the existence of single nucleotide polymorphisms (SNPs) within the MUC1 gene, which can influence alternative splicing and the generation of different isoforms. nih.gov

Definition and Origin of Mucin-1 Precursor (12-20)

Identification of the (12-20) Peptide within the MUC1 Leader Sequence

The Mucin-1 precursor (12-20) is a specific peptide fragment derived from the leader sequence (also known as the signal peptide) of the MUC1 protein. ashpublications.orgaacrjournals.org The leader sequence is a short chain of amino acids at the N-terminus of the precursor protein that directs its transport into the endoplasmic reticulum for further processing. ucl.ac.uk The (12-20) peptide corresponds to the amino acid sequence LLLLTVLTV. sb-peptide.comashpublications.org

This peptide has been identified through computer-based analysis of the MUC1 amino acid sequence to predict peptides with a high probability of binding to HLA-A2 molecules, which are crucial for presenting antigens to T-cells. ashpublications.org The identification of this peptide within the signal sequence was significant as it suggested that immune responses against MUC1 are not solely directed towards the well-known tandem repeat domain. ashpublications.orgaacrjournals.org

Distinction from MUC1 Tandem Repeat Domains in Research Contexts

The MUC1 protein is famously characterized by its variable number of tandem repeats (VNTR) in the extracellular domain. sb-peptide.comiiarjournals.org Each repeat consists of a 20-amino acid sequence that is heavily O-glycosylated. sb-peptide.com This tandem repeat region has been the primary focus of much of the research on MUC1, particularly in the context of cancer immunotherapy, as it constitutes a major tumor-associated antigen. sb-peptide.comiiarjournals.org

In contrast, the Mucin-1 precursor (12-20) peptide originates from the signal sequence, a region that is cleaved from the mature MUC1 protein during its synthesis and processing. ashpublications.orgucl.ac.uk While the tandem repeats are part of the large, secreted or membrane-bound mucin, the (12-20) peptide is a small fragment from the precursor form. Research has shown that this signal peptide-derived epitope can also be presented by tumor cells and recognized by cytotoxic T lymphocytes (CTLs), indicating its potential as a target for immune-based therapies, distinct from the tandem repeat-focused approaches. sb-peptide.comashpublications.orgaacrjournals.org Studies have also investigated the immunogenicity of the MUC1 signal peptide domain, finding that it can elicit both T-cell and B-cell (antibody) responses. nih.govplos.orgnih.gov

Research Findings on MUC1 Peptides

PeptideOriginAmino Acid SequenceResearch FocusKey Findings
Mucin-1 precursor (12-20) MUC1 Leader SequenceLLLLTVLTVT-cell epitope recognition, ImmunogenicityIdentified as an HLA-A2-restricted peptide capable of inducing MUC1-specific cytotoxic T lymphocyte (CTL) responses. sb-peptide.comashpublications.orgaacrjournals.org
M1.1 (950-958) MUC1 Tandem Repeat DomainSTAPPVHNVT-cell epitope recognition, ImmunogenicityAlso recognized by MUC1-specific CTLs in an HLA-A2-restricted manner. sb-peptide.comashpublications.orgaacrjournals.org
Tandem Repeat (consensus) MUC1 Extracellular DomainPDTRPAPGSTAPPAHGVTSAGlycosylation, Tumor antigenicity, Antibody-based therapiesAberrant glycosylation and overexpression are hallmarks of many carcinomas. sb-peptide.com

Properties

sequence

LLLLTVLTV

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Mucin-1 precursor (12-20)

Origin of Product

United States

Structural and Biosynthetic Analysis of Muc1 with Emphasis on Precursor Processing

MUC1 Precursor Synthesis and Post-Translational Modifications

Mucin-1 (MUC1) is a large, transmembrane glycoprotein (B1211001) that undergoes extensive post-translational modifications, which are critical for its structure and function. nih.govspandidos-publications.comlecturio.com The MUC1 precursor protein is synthesized in the rough endoplasmic reticulum and subsequently processed through the Golgi apparatus. nih.govwikipedia.org During its transit through these organelles, MUC1 is subject to proteolytic cleavage and extensive glycosylation, which are key events in its biogenesis. nih.govnih.govcapes.gov.brresearchgate.net

Proteolytic Cleavage Events in MUC1 Biogenesis

A pivotal event in MUC1 biosynthesis is its autocatalytic cleavage within the SEA (Sea-urchin sperm protein, Enterokinase, and Agrin) domain. nih.govnih.govcapes.gov.brresearchgate.net This proteolytic event occurs shortly after synthesis in the endoplasmic reticulum and results in the formation of two subunits: the large extracellular N-terminal subunit (MUC1-N) and the smaller C-terminal subunit (MUC1-C). nih.govcapes.gov.brresearchgate.netuniprot.org MUC1-N consists mainly of the variable number of tandem repeats (VNTR) region, which is heavily glycosylated. wikipedia.orgnih.gov MUC1-C comprises a small portion of the extracellular domain, the transmembrane domain, and the cytoplasmic tail. uniprot.orgnih.gov

Despite the cleavage, MUC1-N and MUC1-C remain associated through a strong, non-covalent interaction within the SEA domain. nih.govcapes.gov.brresearchgate.net This autoproteolysis is a conserved mechanism among proteins containing a SEA module and is crucial for the proper cell surface expression and function of MUC1. nih.govcapes.gov.brresearchgate.net The cleavage occurs at a specific G-S/T-V-V-V motif within the SEA domain. nih.gov Studies have shown that this process is mediated by an N→O-acyl rearrangement at the cleavage site, followed by hydrolysis. nih.govcapes.gov.br

Table 1: Key Features of MUC1 Subunit Formation

FeatureDescription
Precursor Protein Full-length MUC1 protein synthesized in the ER.
Cleavage Domain SEA (Sea-urchin sperm protein, Enterokinase, and Agrin) domain. nih.govcapes.gov.brresearchgate.net
Mechanism Autoproteolytic cleavage. nih.govnih.govcapes.gov.brresearchgate.netuniprot.org
Products MUC1-N (extracellular subunit) and MUC1-C (transmembrane subunit). uniprot.org
Association MUC1-N and MUC1-C remain non-covalently associated. nih.govcapes.gov.brresearchgate.netpnas.org
Location Endoplasmic Reticulum. uniprot.org

The extracellular domain of MUC1 (MUC1-N) can be released from the cell surface through a process known as ectodomain shedding. frontiersin.orgoup.com This shedding is mediated by the action of proteases, particularly members of the ADAM (a disintegrin and metalloproteinase) family, such as ADAM17 (also known as TNF-α converting enzyme or TACE), and matrix metalloproteinases (MMPs), like MMP-14. frontiersin.orgportlandpress.comresearchgate.net

Shedding can be a constitutive process or can be stimulated by various factors, including phorbol (B1677699) esters and cytokines like TNF-α. oup.comresearchgate.net The cleavage site for shedding is located in the juxtamembrane region of the MUC1-C subunit. nih.gov The release of the MUC1 ectodomain is thought to play a role in modulating cell-cell and cell-matrix interactions and can also be a mechanism to release decoy receptors to bind pathogens. frontiersin.org The resulting soluble MUC1 fragments can be detected in bodily fluids and cell culture supernatants. researchgate.net

Table 2: Proteases Involved in MUC1 Ectodomain Shedding

ProteaseStimulus/Function
ADAM17 (TACE) Constitutive and stimulated shedding. frontiersin.orgoup.comresearchgate.net
MMP-14 Involved in MUC1 shedding. frontiersin.org
Pervanadate Stimulates MUC1 release. portlandpress.com

O-Glycosylation and N-Glycosylation Patterns of MUC1

MUC1 is characterized by its extensive glycosylation, which constitutes a significant portion of its molecular weight. uniprot.orgnih.gov The protein undergoes both N-linked and O-linked glycosylation. uniprot.org N-glycosylation occurs at specific asparagine residues, with five potential sites identified in MUC1. nih.gov However, the most prominent and functionally significant glycosylation of MUC1 is O-glycosylation. creative-proteomics.com

The VNTR region of MUC1-N is rich in serine and threonine residues, providing numerous sites for the attachment of O-linked glycans. creative-proteomics.comacs.org The process is initiated by the addition of N-acetylgalactosamine (GalNAc) to serine or threonine, a reaction catalyzed by a family of polypeptide GalNAc-transferases (GalNAc-Ts). creative-proteomics.comacs.orgmdpi.com These initial structures can be extended to form various core structures (Core 1, 2, 3, or 4) and are often terminated with sialic acid. nih.govmdpi.com

Glycosylation has a profound impact on the structure and function of MUC1. The dense array of O-glycans forces the polypeptide backbone into an extended, rigid, rod-like conformation. d-nb.info This extended structure projects the MUC1 ectodomain far above the cell surface. nih.gov

The glycosylation pattern directly influences the presentation of peptide epitopes on the MUC1 backbone. nih.gov In normal epithelial cells, the heavy glycosylation masks the underlying peptide core. aacrjournals.org However, in pathological states such as cancer, aberrant glycosylation leads to the exposure of previously cryptic peptide epitopes. nih.gov The addition of even a single sugar moiety, like the Tn antigen (GalNAc), can significantly alter the local conformation of the peptide and enhance the binding of certain antibodies. nih.govmdpi.com This altered conformation, rather than direct antibody-carbohydrate contacts, is often the basis for the increased affinity of antibodies to tumor-associated MUC1. nih.gov

In numerous cancers, the glycosylation of MUC1 is significantly altered. aacrjournals.orgmdpi.com This aberrant glycosylation is characterized by the presence of shorter, simpler carbohydrate chains, such as the Tn (GalNAc), sialyl-Tn (STn), and T (Galβ1-3GalNAc) antigens. nih.govnih.gov This is often due to a loss of activity of key glycosyltransferases responsible for extending the O-glycan chains. nih.gov

This altered glycosylation is a hallmark of many adenocarcinomas and is associated with tumor progression, invasion, and metastasis. creative-proteomics.comaacrjournals.orgmdpi.com The exposure of novel glycan structures and underlying peptide epitopes on tumor-associated MUC1 creates neoantigens that can be recognized by the immune system. nih.gov For instance, the MUC1-ST glycoform has been shown to interact with Siglec-9 on immune cells, promoting a tumor-favorable microenvironment. researchfeatures.com Studies using various disease models, including pancreatic and breast cancer, have demonstrated a clear correlation between changes in MUC1 glycosylation and disease progression. aacrjournals.orgnih.gov

Table 3: Common Tumor-Associated Carbohydrate Antigens (TACAs) on MUC1

AntigenStructure
Tn antigen GalNAcα1-O-Ser/Thr
Sialyl-Tn (STn) antigen Neu5Acα2-6GalNAcα1-O-Ser/Thr
T antigen (Core 1) Galβ1-3GalNAcα1-O-Ser/Thr

Mucin-1 (MUC1) is a large, type I transmembrane glycoprotein synthesized as a single polypeptide precursor. This precursor undergoes extensive post-translational modifications, including proteolytic cleavage and glycosylation, to become a mature, functional heterodimer on the apical surface of epithelial cells.

The MUC1 precursor protein consists of several distinct domains: a large N-terminal extracellular domain, a sea urchin sperm protein, enterokinase, and agrin (SEA) domain, a transmembrane segment, and a C-terminal cytoplasmic tail. The most prominent feature of the extracellular domain is the variable number tandem repeat (VNTR) region. This region is composed of multiple repeats of a 20-amino acid sequence (PDTRPAPGSTAPPAHGVTSA), with the number of repeats varying among individuals. unmc.eduoup.com Each tandem repeat is rich in serine and threonine residues, which serve as the primary sites for extensive O-glycosylation. mdpi.com

A critical step in MUC1 biosynthesis is the autoproteolytic cleavage of the precursor protein within the endoplasmic reticulum. This cleavage occurs at a highly conserved GSVVV motif within the SEA domain. rcsb.org The process is a form of intramolecular proteolysis, where the hydroxyl group of a specific serine residue attacks the carbonyl group of the preceding glycine. nih.gov This results in the formation of two non-covalently associated subunits: the larger N-terminal alpha subunit (MUC1-N), which encompasses the VNTR domain, and the smaller C-terminal beta subunit (MUC1-C), which contains the remaining part of the SEA domain, the transmembrane domain, and the cytoplasmic tail. unmc.edu Despite the cleavage, the alpha and beta subunits remain tightly associated. rcsb.org

Following cleavage, the MUC1 heterodimer is transported to the Golgi apparatus for further processing, primarily extensive glycosylation. The biosynthesis of the complex carbohydrate structures, which can constitute over 50% of the molecule's weight, is a multi-step process initiated by the addition of N-acetylgalactosamine (GalNAc) to serine and threonine residues in the VNTR region. oup.comacs.org This process is catalyzed by a family of enzymes known as polypeptide GalNAc-transferases. oup.com Subsequent addition of other monosaccharides creates complex, branched O-glycan chains. N-linked glycosylation also occurs, but to a lesser extent. unmc.edu The mature, heavily glycosylated MUC1 heterodimer is then transported to the cell surface.

Conformational Dynamics of MUC1 and Its Cleavage Products

Structural Studies of MUC1 Domains Relevant to Function (e.g., NMR, X-ray Crystallography of Peptides)

The complex structure and dynamic nature of MUC1 and its processed forms have been elucidated through various high-resolution structural techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These studies have provided critical insights into the conformation of specific domains, such as the SEA domain and the tandem repeats, which are central to MUC1's function and processing.

X-ray Crystallography of the MUC1 SEA Domain

High-resolution X-ray crystal structures of the cleaved MUC1 SEA domain have been determined, revealing the molecular basis of its stability and autoproteolytic mechanism. nih.govrcsb.org These studies show that even after cleavage, the N- and C-terminal fragments of the SEA domain remain associated as a single, intact domain, primarily through an undisrupted β-sheet. pnas.org The structure reveals that the cleavage site is located within a β-hairpin. pnas.org It has been suggested that conformational strain imposed by the protein's folding process facilitates the autoproteolysis, as no classical catalytic residues (general acid, general base, or oxyanion hole) have been identified in the vicinity of the scissile bond. nih.gov Structural comparisons indicate that the cleaved loop in MUC1 SEA is conformationally frustrated, which may be a common feature among all cleaved SEA domains. nih.gov

PDB ID Method Resolution (Å) R-Value Work R-Value Free Organism Description
6BSC rcsb.org X-RAY DIFFRACTION 1.30 0.156 0.184 Homo sapiens Crystal structure of the cleaved Mucin-1 SEA domain.
6BSB nih.gov X-RAY DIFFRACTION 1.60 N/A N/A Homo sapiens Crystal structure of the Mucin-1 SEA domain (L1105M mutant).

NMR Spectroscopy of MUC1 Tandem Repeat Peptides

NMR spectroscopy has been instrumental in characterizing the solution structure and dynamics of the MUC1 tandem repeat domain, both in its unglycosylated and glycosylated forms. oup.commdpi.comnih.gov Studies on synthetic peptides corresponding to the 20-amino acid tandem repeat reveal that the peptide backbone largely adopts an extended conformation. unmc.edu Strong sequential connectivities observed in NMR experiments are indicative of this extended structure, with specific segments showing twist-like conformations. unmc.edu

NMR studies on glycosylated MUC1 peptides have demonstrated that the attachment of sugars influences the local conformation of the peptide backbone. oup.com Furthermore, NMR has been used to dissect the kinetics and order of O-glycosylation by polypeptide GalNAc-transferases. acs.org For instance, studies using isotopically labeled MUC1 constructs with five tandem repeats showed that Threonine-14 is the most rapidly glycosylated site by the enzyme ppGalNAc-T1, followed by Threonine-6, while other potential sites are modified more slowly or not at all. acs.org These findings suggest that each tandem repeat behaves as an independent unit for glycosylation and that the peptide's local conformation plays a key role in substrate recognition by glycosylating enzymes. oup.comacs.org Interestingly, increasing the number of tandem repeats in a peptide does not appear to induce a higher-order structure; the structural and dynamic properties remain largely invariant. nih.gov

PDB ID Method Description Organism Key Findings
2ACM rcsb.org SOLUTION NMR Solution structure of the SEA domain of human mucin 1. Homo sapiens Revealed autoproteolysis is coupled to protein folding and catalyzed by conformational stress. The two peptides remain tightly associated post-cleavage.

Compound and Protein List

NameType
Mucin-1 (MUC1)Protein
Mucin-1 precursorProtein
MUC1-N (alpha subunit)Protein Subunit
MUC1-C (beta subunit)Protein Subunit
N-acetylgalactosamine (GalNAc)Monosaccharide
Polypeptide GalNAc-transferasesEnzyme
ppGalNAc-T1Enzyme
SerineAmino Acid
ThreonineAmino Acid
GlycineAmino Acid

Molecular Interactions and Functional Roles of Muc1, with Specific Attention to Precursor Fragments

MUC1 Involvement in Cellular Adhesion and Anti-Adhesion

The MUC1 protein, particularly its extensive and heavily glycosylated extracellular domain (MUC1-N), plays a dual role in modulating cell adhesion. wikipedia.orgaacrjournals.org In normal polarized epithelial cells, MUC1 is typically expressed on the apical surface, where it contributes to a protective barrier. plos.orgjcancer.org However, in carcinoma cells, MUC1 is often overexpressed and loses its polarized distribution, covering the entire cell surface. wikipedia.orgnih.gov This altered expression pattern profoundly impacts cell-cell and cell-matrix interactions.

MUC1 primarily functions as an anti-adhesive molecule. Its large, rigid, and heavily glycosylated extracellular domain can extend over 200 nm from the cell surface, sterically hindering the interactions of smaller adhesion molecules like integrins and cadherins. aacrjournals.orgsemanticscholar.org This masking effect can reduce both cell-cell aggregation and cell adhesion to the extracellular matrix (ECM). nih.govsemanticscholar.org The anti-adhesion properties are largely attributed to the physical size and steric hindrance provided by the extended structure of MUC1, a feature directly related to the number of tandem repeats in its ectodomain. oup.com Studies have shown that the length of the MUC1 ectodomain is a dominant factor in inhibiting E-cadherin-mediated cell-cell interactions. semanticscholar.org

By inhibiting interactions between cells and the ECM, MUC1 can promote resistance to anoikis, a form of programmed cell death initiated by the loss of cell anchorage. nih.gov This resistance is crucial for the survival of metastatic cancer cells during dissemination. The elongated MUC1 ectodomain can prevent the ligation of cell surface death receptors and inhibit integrin activation that would normally trigger anoikis upon detachment. spandidos-publications.com

Conversely, under certain contexts, the carbohydrate structures on tumor-associated, underglycosylated MUC1 can act as adhesion ligands. For example, they can be recognized by selectins on endothelial cells, potentially facilitating the initial steps of metastasis. aacrjournals.org

MUC1 Regulation of Intracellular Signaling Pathways

The MUC1-C subunit, and specifically its cytoplasmic tail (MUC1-CT), functions as a critical signaling hub. ontosight.ai Upon loss of cell polarity, MUC1 can interact with a host of receptors and signaling molecules that are normally segregated at the basolateral membrane. spandidos-publications.comsb-peptide.com The MUC1-CT contains multiple phosphorylation sites that, when modified by various kinases, serve as docking platforms for adaptor proteins and effector molecules, thereby activating downstream signaling cascades that drive cell proliferation, survival, and transformation. nih.govjcancer.org

MUC1-C directly interacts with several receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (ErbB2). jcancer.orgspandidos-publications.com In cancer cells where polarity is lost, MUC1 and EGFR can be repositioned to form complexes. sb-peptide.comjcancer.org This interaction is often bridged by the lectin galectin-3. sb-peptide.com The formation of these complexes enhances the stability and signaling output of the RTKs. spandidos-publications.com

Stimulation with growth factors like EGF or heregulin promotes the association between MUC1 and ErbB family members. nih.gov This leads to the phosphorylation of tyrosine residues on the MUC1-CT by the kinase domains of the RTKs. sb-peptide.comnih.gov For instance, EGFR phosphorylates the YEKV motif within the MUC1-CT. sb-peptide.com This phosphorylation event creates a docking site for other signaling proteins and potentiates downstream pathways such as the Ras/MAPK and PI3K/Akt pathways, which are fundamental for cell proliferation and survival. plos.orgspandidos-publications.com

MUC1 Interacting RTKsDownstream Signaling Pathways ActivatedKey Cellular Outcomes
EGFR (ErbB1) Ras/MAPK, PI3K/Akt, Wnt/β-cateninProliferation, Survival, Transformation sb-peptide.comjcancer.orgspandidos-publications.com
ErbB2, ErbB3, ErbB4 PI3K/Akt, Wnt/β-cateninProliferation, Survival, Resistance to Apoptosis spandidos-publications.comnih.gov
FGFR3 Wnt/β-cateninTransformation, Proliferation nih.gov

The MUC1 cytoplasmic tail is a nexus for cross-talk with numerous pivotal signaling molecules:

β-catenin: MUC1-CT directly binds to β-catenin, a key component of the Wnt signaling pathway. researchgate.net This interaction is enhanced by MUC1-CT phosphorylation by kinases like EGFR. sb-peptide.com The binding of MUC1-CT to β-catenin blocks its interaction with glycogen (B147801) synthase kinase 3β (GSK-3β), thereby preventing β-catenin's phosphorylation and subsequent proteasomal degradation. jcancer.orgnih.gov The stabilized β-catenin can then translocate to the nucleus, where it acts as a transcriptional co-activator with TCF/LEF factors to upregulate genes involved in cell cycle progression, such as cyclin D1 and c-myc. researchgate.netgoogle.com

c-Src: The non-receptor tyrosine kinase c-Src associates with and phosphorylates the MUC1-CT at the YEKV motif. This phosphorylation event increases the binding of β-catenin to MUC1 while inhibiting the interaction between MUC1 and GSK-3β, further promoting β-catenin-mediated signaling.

Lyn: In hematopoietic cells, the Src-family kinase Lyn has also been shown to interact with MUC1, contributing to signaling events in these cell types. google.com

GSK-3β: Glycogen synthase kinase 3β can phosphorylate MUC1-CT, which negatively regulates the MUC1-β-catenin interaction. researchgate.net However, the signaling initiated by RTKs and c-Src often overrides this, leading to the stabilization of the MUC1-β-catenin complex.

PKCδ: Protein kinase C delta (PKCδ) is another kinase that can phosphorylate MUC1-CT, which has been shown to promote the association with β-catenin. jcancer.org

A critical function of the MUC1-C subunit is its ability to translocate to the nucleus, where it directly modulates the activity of key transcription factors. ontosight.aisb-peptide.com

NF-κB: MUC1-C can stimulate the NF-κB pathway. It can interact with components of the NF-κB complex, such as the p65 subunit, and promote its nuclear translocation and transcriptional activity. spandidos-publications.com This leads to the expression of genes involved in inflammation, cell survival, and immune evasion.

STAT: MUC1-C interacts directly with Signal Transducer and Activator of Transcription proteins, including STAT1 and STAT3. ontosight.aijcancer.org The MUC1-C/STAT complexes can bind to the promoter regions of target genes, including the MUC1 gene itself, creating a positive feedback loop that enhances its own expression and promotes cell proliferation and survival. jcancer.org

MYC: MUC1-C can form a complex with the proto-oncoprotein MYC, particularly in response to reactive oxygen species (ROS). spandidos-publications.com This interaction can stabilize MYC and enhance its transcriptional activity, driving cell growth and proliferation. spandidos-publications.com

p53: MUC1-C can function as a transcriptional repressor of the tumor suppressor p53. ontosight.ai It binds directly to the p53 regulatory domain, inhibiting its ability to induce apoptosis in response to DNA damage.

HIF-1α: Under hypoxic conditions, MUC1-C interacts with and stabilizes the hypoxia-inducible factor-1α (HIF-1α). wikipedia.orgontosight.ai This MUC1/HIF-1α complex then binds to the promoters of glycolytic genes, enhancing their expression and promoting the metabolic shift to aerobic glycolysis, a hallmark of cancer. oup.comontosight.ai This interaction is crucial for tumor adaptation to low-oxygen environments and for promoting angiogenesis.

Transcription FactorMUC1 Interaction EffectKey Cellular Outcomes
NF-κB Promotes nuclear translocation and activityInflammation, Survival, Proliferation spandidos-publications.com
STAT1, STAT3 Direct binding, enhances transcriptional activityGene expression, Proliferation, Positive feedback on MUC1 expression ontosight.aijcancer.org
MYC Forms complex, stabilizes MYCEnhanced cell growth and proliferation spandidos-publications.com
p53 Direct binding, represses transcriptional activityInhibition of apoptosis, Resistance to DNA damage ontosight.ai
HIF-1α Stabilizes protein, enhances transcriptional activityAngiogenesis, Metabolic reprogramming (glycolysis) oup.comwikipedia.orgontosight.ai

Role of MUC1 in Cellular Metabolism and Bioenergetics

MUC1 is a master regulator of cellular metabolism, orchestrating a shift towards anabolic pathways that support rapid cell growth and proliferation. oup.comwikipedia.org By acting as a transcriptional co-activator and by directly interacting with metabolic enzymes, MUC1 ensures that cancer cells can meet their high demands for energy and biosynthetic precursors. wikipedia.org

The overexpression of MUC1 leads to profound metabolic reprogramming. wikipedia.org It enhances aerobic glycolysis (the Warburg effect) by upregulating the expression of genes involved in glucose uptake and glycolytic enzymes, a process mediated in part by its stabilization of HIF-1α. oup.comontosight.ai MUC1 also directly modulates the flux of metabolites through key pathways including the pentose (B10789219) phosphate (B84403) pathway (PPP), the tricarboxylic acid (TCA) cycle, and glutamine metabolism. wikipedia.org For example, in pancreatic cancer cells under glucose-limited conditions, MUC1 reprograms glutamine metabolism to fuel the TCA cycle and support cell survival. oup.com

Furthermore, MUC1 plays a role in maintaining cellular bioenergetics under stress. It can promote autophagy in response to glucose deprivation to maintain ATP levels and support cell survival. wikipedia.org MUC1-C can also regulate intracellular levels of reactive oxygen species (ROS) by inducing the production of NADPH and glutathione, which are critical for antioxidant defense. spandidos-publications.com

Regulation of Metabolic Gene Expression and Carbon Flux

MUC1 is recognized as a significant regulator of metabolic reprogramming in cancer cells, influencing the expression of numerous metabolic genes and altering the flow of carbon through key pathways. nih.gov This regulation is often mediated through its interaction with critical transcription factors like hypoxia-inducible factor-1 alpha (HIF-1α) and p53. nih.govmdpi.com

Research has demonstrated that MUC1 can directly co-activate the transcription of genes involved in glycolysis. mdpi.com By interacting with HIF-1α, MUC1 enhances the expression of glycolytic enzymes, leading to increased glucose uptake and utilization. mdpi.comcore.ac.uk Specifically, MUC1 has been shown to occupy the promoter regions of genes such as enolase 1 (ENO1) and phosphoglycerate mutase 2 (PGM2) in conjunction with HIF-1α, particularly under hypoxic conditions. mdpi.com This leads to a metabolic shift towards aerobic glycolysis, a hallmark of many cancers. nih.gov

Furthermore, MUC1 expression influences the flux of metabolites through various pathways, including the pentose phosphate pathway (PPP) and the tricarboxylic acid (TCA) cycle. nih.gov By modulating the activity of enzymes like pyruvate (B1213749) kinase M2 (PKM2), MUC1 can divert glucose metabolites into the PPP, which is crucial for producing nucleotides and managing oxidative stress. nih.gov Metabolomic studies have revealed that MUC1 overexpression leads to alterations in multiple intermediates within glucose and amino acid metabolic pathways. core.ac.ukpnas.org

Table 1: MUC1's Influence on Metabolic Gene Expression and Carbon Flux

Metabolic Aspect Key Interacting Factors Effect of MUC1 Expression Referenced Findings
Glycolysis HIF-1α, p300 Upregulates glycolytic genes (e.g., ENO1, PGM2), increases glucose uptake and glycolytic activity. nih.govmdpi.comcore.ac.ukmdpi.com
Carbon Flux PKM2 Modulates flux through glycolysis and the Pentose Phosphate Pathway (PPP). nih.gov
TCA Cycle - Alters levels of TCA cycle intermediates like 2-ketoglutarate and succinate. nih.gov

| Metabolite Levels | - | Regulates intermediates in glucose and amino acid metabolism. | core.ac.ukpnas.org |

Influence on Lipid and Polyamine Metabolism Pathways

Beyond its role in glucose metabolism, MUC1 also exerts significant influence over lipid and polyamine metabolic pathways, which are critical for cell growth, signaling, and survival.

In the realm of lipid metabolism, MUC1 has been shown to induce a specific set of 38 genes, termed the MUC1-induced lipid metabolism signature (MLMS). nih.govmdpi.com This signature includes genes for lipid-metabolizing enzymes and transporters. nih.gov The induction of these genes points to a role for MUC1 in reprogramming lipid metabolism to support tumorigenesis. nih.gov

Recent studies have also uncovered a critical link between MUC1 and polyamine metabolism, particularly in pancreatic cancer. pnas.orgnih.gov Polyamines are small, positively charged molecules essential for cell proliferation and the regulation of cellular metabolism. pnas.org MUC1 expression has been positively correlated with the expression of key genes in the polyamine metabolic pathway. pnas.orgnih.gov

Specifically, MUC1 has been found to regulate polyamine metabolism through the MUC1–HIF-1α–SAT1 signaling axis. pnas.org MUC1 stabilizes HIF-1α, which in turn increases the expression of spermidine/spermine N1-acetyltransferase 1 (SAT1), a key enzyme in polyamine catabolism. pnas.orgnih.govfrontiersin.org This regulatory action alters the metabolic status of cancer cells and has been identified as a potential therapeutic target. pnas.orgnih.gov

Table 2: MUC1's Role in Lipid and Polyamine Metabolism

Metabolic Pathway Key Regulatory Axis/Mechanism Effect of MUC1 Expression Referenced Findings
Lipid Metabolism Induction of MLMS gene set Induces a 38-gene signature involved in lipid metabolism. nih.govmdpi.comnih.gov

| Polyamine Metabolism | MUC1–HIF-1α–SAT1 signaling axis | Stabilizes HIF-1α, leading to increased SAT1 expression and altered polyamine catabolism. | pnas.orgnih.govfrontiersin.org |

While the specific functions of the Mucin-1 precursor (12-20) fragment in these metabolic pathways are not yet detailed in published research, the established roles of the broader MUC1 protein in regulating metabolic gene expression, carbon flux, and lipid and polyamine metabolism provide a critical foundation for future investigations into the activities of its constituent peptides.

Immunological Research on Mucin 1 Precursor 12 20

Mucin-1 Precursor (12-20) as an Immunogenic Epitope

The MUC1 protein is a type 1 transmembrane glycoprotein (B1211001) with a large extracellular domain containing a variable number of 20-amino acid tandem repeats, which are typically heavily glycosylated. In contrast, the MUC1 (12-20) epitope is not derived from this repeating region but from the N-terminal signal peptide of the MUC1 precursor protein.

The MUC1 (12-20) epitope is a nine-amino-acid (nonamer) peptide with the sequence Leucine-Leucine-Leucine-Leucine-Threonine-Valine-Leucine-Threonine-Valine (LLLLTVLTV). This peptide was identified through computer analysis of the MUC1 amino acid sequence, which predicted it as having a high binding probability to the HLA-A2 molecule. It is located within the leader (or signal) sequence of the MUC1 protein, a region that is typically cleaved from the precursor protein during its translocation into the endoplasmic reticulum. This origin distinguishes it from the more extensively studied epitopes derived from the variable number of tandem repeats (VNTR) region of the mature MUC1 protein. The identification of this signal sequence epitope demonstrated that the immune response directed against MUC1 is not confined to the extracellular tandem repeat domain.

The MUC1 (12-20) peptide is presented to the immune system by the Major Histocompatibility Complex (MHC) class I molecule HLA-A*0201. Its recognition by cytotoxic T-lymphocytes (CTLs) is therefore HLA-A2 restricted.

A significant aspect of its presentation is its origin as a signal sequence peptide. Peptides presented by MHC class I molecules are typically generated in the cytosol by the proteasome and transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). However, tumor cells frequently downregulate or lose TAP expression as a mechanism to evade immune surveillance. Research indicates that the MUC1 (12-20) peptide can be presented by tumor cells in a TAP-independent manner. Studies using dendritic cells (DCs) transfected with MUC1 RNA and an inhibitor of TAP showed that the presentation of the tandem repeat epitope MUC1 (950-958) was inhibited, while the presentation of the MUC1 (12-20) signal peptide epitope was not. This suggests that signal sequence-derived epitopes like MUC1 (12-20) may function as important tumor rejection antigens, particularly in TAP-deficient tumors that have escaped other forms of T-cell immunity.

The synthetic MUC1 (12-20) peptide has been shown to be immunogenic, capable of inducing MUC1-specific cytotoxic T-lymphocyte responses in vitro. When dendritic cells from healthy HLA-A2 positive donors are pulsed with the LLLLTVLTV peptide, they can prime and generate CTLs that specifically recognize this epitope.

These induced CTLs demonstrate potent and specific cytotoxic activity. They can effectively lyse target cells that have been coated with the cognate MUC1 (12-20) peptide, but not cells pulsed with irrelevant peptides. More importantly, these CTLs are capable of recognizing and killing tumor cells that endogenously express both MUC1 and HLA-A2, including breast, pancreatic, and renal cell carcinoma lines, as well as hematological malignancies like multiple myeloma and acute myeloid leukemia (AML) blasts. This confirms that the MUC1 (12-20) peptide is naturally processed and presented on the surface of various tumor cells, making it a valid target for T-cell-based immunotherapy.

Another well-characterized HLA-A2-restricted MUC1 epitope is MUC1 (950-958), which has the amino acid sequence STAPPVHNV and is derived from the tandem repeat region. Both the (12-20) and (950-958) peptides have been used to generate MUC1-specific CTLs.

Comparative studies have assessed the binding affinity of these two peptides to the HLA-A*0201 molecule. Using a competitive peptide inhibition assay, the half-maximal inhibitory concentrations (IC50) were determined to be similar for both peptides, placing them in the category of "medium binders".

Peptide EpitopeSequenceOriginHLA-A*0201 Binding Affinity (IC50)
MUC1 (12-20) LLLLTVLTVSignal Sequence10.89 µg/ml
MUC1 (950-958) STAPPVHNVTandem Repeat10.13 µg/ml

Despite similar binding affinities, studies on pre-existing immunity have revealed differences. An analysis of T-cells from breast cancer patients and healthy donors found pre-existing CD8+ T-cells specific for the MUC1 (950-958) epitope in 32% of patients and 43% of healthy volunteers. In contrast, no pre-existing T-cell immunity against the MUC1 (12-20) peptide was detected in either group. This suggests that MUC1 (950-958) may be a more dominant natural epitope for T-cell recognition compared to MUC1 (12-20).

The immunogenicity of MUC1 epitopes is influenced by several factors, most notably the glycosylation state of the parent protein. For epitopes within the tandem repeat region, such as (950-958), the aberrant, truncated glycosylation seen in cancer is critical. This hypoglycosylation unmasks peptide backbones that are normally hidden by extensive carbohydrate chains in normal cells, allowing for T-cell recognition. Indeed, immunization with non-glycosylated MUC1 peptides from the tandem repeat region has often been unsuccessful in eliciting strong anti-tumor CTL responses, likely due to immune tolerance against the "self" peptide. Glycosylation can break this tolerance and enhance the immunogenicity of tandem repeat peptides.

In contrast, the MUC1 (12-20) peptide is derived from the non-glycosylated signal sequence. Therefore, its recognition is not directly affected by the glycosylation pattern of the mature MUC1 protein. The primary factor influencing its immunogenicity in the tumor context is the overexpression of the MUC1 gene, leading to an increased pool of precursor protein from which the signal peptide can be processed and presented. Furthermore, its ability to be presented via a TAP-independent pathway is a crucial factor, as this allows T-cell recognition to occur even on tumor cells that have down-regulated TAP machinery to evade the immune system.

Induction of MUC1-Specific Cytotoxic T-Lymphocyte (CTL) Responses by the (12-20) Peptide

MUC1-Mediated Immune Modulation and Evasion Mechanisms

Tumor-associated MUC1 employs several mechanisms to modulate the immune response and evade destruction. The dense, large, and negatively charged extracellular domain of overexpressed MUC1 can create a physical barrier, inhibiting the cell-cell and cell-matrix interactions necessary for immune cell adhesion and killing. This anti-adhesive property can diminish the ability of immune effector cells to adhere to and lyse malignant cells, thereby creating an immunosuppressive effect.

Furthermore, soluble forms of MUC1 shed from the tumor cell surface can directly inhibit T-cell proliferation. MUC1 expressed on activated T-cells themselves may also function as an inhibitory co-receptor, contributing to immune homeostasis and potentially being co-opted by tumors to dampen anti-tumor responses. The loss of cellular polarity in cancer leads to MUC1 expression over the entire cell surface, rather than just the apical domain, which further contributes to these immune-modulating effects. These multifaceted evasion strategies highlight the complex role of MUC1 in the tumor microenvironment, acting not only as a source of target antigens like the (12-20) peptide but also as a potent immune suppressor.

Impact of MUC1 on Innate Immune Responses (e.g., TLR Signaling Inhibition)

Mucin-1 acts as a significant negative regulator of the innate immune system, primarily by suppressing Toll-like Receptor (TLR) signaling. nih.govnih.gov TLRs are crucial for recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. Research has demonstrated that MUC1 can inhibit signaling from a wide array of TLRs, including TLR2, 3, 4, 5, 7, and 9. nih.gov This broad-spectrum inhibition suggests MUC1 may function as a universal regulator of TLR-mediated inflammation. nih.gov

The mechanism of this inhibition is linked to the MUC1 cytoplasmic tail (MUC1-CT). nih.govresearchgate.net MUC1-CT can directly associate with TLRs, such as TLR5, and interfere with the recruitment of essential downstream adaptor proteins like MyD88 and TRIF. nih.govresearchgate.net This interaction prevents the activation of the NF-κB signaling pathway, a central regulator for the production of pro-inflammatory cytokines. nih.govresearchgate.net Consequently, the presence of MUC1 dampens the inflammatory response, leading to reduced production of cytokines like IL-6, IL-8, and TNF-α. nih.govfrontiersin.org This immunosuppressive function, while protective in normal tissues to prevent excessive inflammation, can be co-opted by tumors to aid in immune evasion. frontiersin.orgfrontiersin.org

Modulation of Adaptive Immune Responses by MUC1 (e.g., T-cell suppression, MDSC recruitment)

MUC1 significantly influences adaptive immunity, primarily through the suppression of T-cell activity and the modulation of immunosuppressive cell populations. Tumor-associated MUC1 is known to have direct immunosuppressive effects on T-cell proliferation and function. nih.gov It is also expressed on activated T-cells, where it is thought to act as an immune regulatory or checkpoint molecule. frontiersin.org

Furthermore, MUC1 plays a role in the dynamics of myeloid-derived suppressor cells (MDSCs), a heterogeneous population of immature myeloid cells known for their potent T-cell suppressive functions. nih.govnih.gov Preclinical studies in MUC1-knockout mouse models of pancreatic and breast cancer revealed that the absence of MUC1 was associated with accelerated tumor growth. nih.gov This increased growth was linked to a higher accumulation of suppressive MDSCs and regulatory T-cells (Tregs) within the tumor microenvironment. nih.gov

MDSCs from these MUC1-deficient mice exhibited a more potent suppressive phenotype, with elevated levels of inducible nitric oxide synthase (iNOS), Arginase 1 (ARG1), and transforming growth factor-beta (TGF-β). nih.gov When co-cultured with effector T-cells, these MDSCs were more effective at inhibiting the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). nih.gov These findings suggest that MUC1 expression may regulate signaling pathways, such as those involving c-Myc and pSTAT3, which are critical for maintaining the immunosuppressive capabilities of MDSCs. nih.gov

Role of MUC1 in Immune Checkpoint Regulation (e.g., PD-L1 transcription)

MUC1 is directly involved in the regulation of immune checkpoints, most notably Programmed Death-Ligand 1 (PD-L1), a key molecule that suppresses adaptive immune responses. The oncogenic C-terminal subunit of MUC1, known as MUC1-C, plays a central role in this process. Research in triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC) has shown that MUC1-C drives the transcription of the PD-L1 gene (CD274). nih.govharvard.edunih.gov

The mechanism involves MUC1-C facilitating the recruitment of the transcription factors MYC and NF-κB p65 to the PD-L1 gene promoter, thereby activating its expression. nih.govelsevierpure.com This upregulation of PD-L1 on the surface of cancer cells allows them to engage the PD-1 receptor on activated T-cells, leading to T-cell exhaustion and immune evasion. Pharmacological or genetic targeting of MUC1-C has been shown to suppress PD-L1 expression, leading to an increase in tumor-infiltrating CD8+ T-cells and enhanced tumor cell killing in preclinical models. nih.gov This demonstrates a critical pathway through which MUC1 contributes to an immunosuppressive tumor microenvironment. nih.govresearcher.life

Research into MUC1 as a Target for Immunomodulation

Given its role in immune suppression and its aberrant expression on cancer cells, MUC1 has become a prime target for various immunotherapeutic strategies.

Pre-clinical Studies on Induction of Anti-tumor Immunity via MUC1 Epitopes

A significant area of research focuses on developing vaccines that can break immune tolerance and induce a robust anti-tumor response against MUC1-expressing cancers. These strategies often utilize specific MUC1 epitopes, which are short peptide sequences recognized by the immune system. The MUC1 precursor-derived peptide (12-20), with the sequence LLLLTVLTV, is an HLA-A2-restricted epitope from the MUC1 signal sequence that has been shown to induce MUC1-specific cytotoxic T-lymphocyte (CTL) responses. sb-peptide.comnih.gov

Various vaccine platforms are being explored in pre-clinical settings to effectively present MUC1 epitopes to the immune system. These include mRNA nanoparticle vaccines, DNA vaccines, and glycopeptide constructs conjugated to potent immunological carriers. frontiersin.orgconsensus.appmdpi.com Combining these MUC1-based vaccines with adjuvants, such as TLR agonists, has been shown to significantly augment the immune response, boosting both antibody titers and T-cell activity. frontiersin.orgmdpi.com Chimeric Antigen Receptor (CAR) T-cell therapies targeting tumor-specific glycoforms of MUC1 have also demonstrated significant efficacy in controlling tumor growth in animal models. frontiersin.orgnih.gov

Therapeutic StrategyMUC1 Target/EpitopeKey Pre-clinical FindingsReferences
Peptide VaccineMUC1 (12-20) peptide (LLLLTVLTV)Induces MUC1-specific cytotoxic T-lymphocyte (CTL) responses. sb-peptide.comnih.gov
mRNA VaccineMUC1 antigenActivates CTLs against MUC1-expressing tumor cells; effect enhanced with CTLA-4 antibodies. frontiersin.org
DNA VaccineMUC1 antigenPromotes IFNγ and granzyme B secretion by CD8+ T-cells and enhances cytotoxicity. mdpi.com
Glycopeptide VaccineMUC1 glycopeptides on Qβ carrierInduces IgG antibodies that react with and kill a wide range of tumor cells. consensus.app
Vaccine + AdjuvantMUC1 peptide + TLR7 agonistSignificantly enhances antibody titers and T-cell activity against MUC1-expressing tumors. frontiersin.orgmdpi.com
CAR T-Cell TherapyTn-MUC1 glycoformEffectively controls tumor growth in models of pancreatic cancer and leukemia. frontiersin.orgnih.gov

Mechanistic Studies of Anti-MUC1 Antibody Recognition and Cellular Immune Responses

Therapeutic antibodies targeting MUC1 are a major focus of immunomodulation research. The mechanism of action for these antibodies relies on their ability to specifically recognize and bind to MUC1 on the surface of cancer cells, thereby flagging them for destruction by the immune system. A critical aspect of this recognition is the targeting of tumor-specific epitopes, particularly the abnormally glycosylated regions of the MUC1 tandem repeats, which feature truncated carbohydrate antigens like Tn and sialyl-Tn. nih.gov Antibodies raised against these glycopeptide structures elicit the strongest and most specific immune responses against MUC1-positive tumors. nih.gov

Antibody/ApproachTarget EpitopeMechanism of Action / Key FindingReferences
Glycopeptide-specific AntibodiesTumor-associated glycoforms (e.g., Tn, STn)Elicit the strongest and most specific immune responses against MUC1-expressing tumor cells. nih.gov
huHMFG1 (humanized mAb)PDTR epitope in VNTRPotently induces Antibody-Dependent Cellular Cytotoxicity (ADCC). mdpi.com
5E5 (mAb)Tn-MUC1 epitopeCauses ADCC in breast cancer cells; used to develop MUC1-targeted CAR T-cells. nih.govmdpi.com
Bispecific Antibodies (e.g., MUC1-Bi-1)tMUC1 and CD16 on NK cellsRedirects NK cells to tumor cells, resulting in significant suppression of tumor growth in vitro. nih.gov
Patient Humoral ResponseMUC1High levels of naturally occurring anti-MUC1 IgG are an independent prognostic marker for improved overall survival. nih.gov

Mechanistic Roles of Muc1 and Its Precursor 12 20 in Disease Pathogenesis

Oncogenic Functions of MUC1 in Pre-clinical Models

In numerous pre-clinical cancer models, the aberrant expression of MUC1 is not merely a marker of malignancy but an active driver of tumor progression. The MUC1-C subunit, in particular, functions as a signaling hub, interacting with a host of kinases, transcription factors, and growth factor receptors to promote the hallmarks of cancer. frontiersin.org

Contribution to Tumor Cell Proliferation and Survival

MUC1-C actively promotes cancer cell proliferation and survival by integrating with and activating key oncogenic signaling pathways. Its cytoplasmic tail can be phosphorylated by various kinases, creating docking sites for signaling molecules that drive cell growth and inhibit apoptosis. uniprot.org

Research in pancreatic and breast cancer models demonstrates that MUC1-C enhances the synthesis and secretion of growth factors like platelet-derived growth factor A (PDGF-A) and connective tissue growth factor (CTGF). nih.govoup.com MUC1-C achieves this by associating with transcription factors such as hypoxia-inducible factor-1α (HIF-1α), β-catenin, and p53, and translocating to the nucleus where it co-regulates the expression of target genes related to proliferation. nih.govoup.com For instance, upon stimulation by epidermal growth factor (EGF), MUC1-C can associate with the EGF receptor (EGFR) and move to the nucleus to bind to the promoters of cell cycle genes like cyclin D1. oup.com

Furthermore, MUC1-C activates critical pro-survival signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-activated protein kinase (MAPK)/ERK pathways. nih.gov These pathways are central to preventing programmed cell death (apoptosis) and are frequently hyperactivated in MUC1-positive cancer cells. nih.gov

Research FindingCancer ModelKey Pathway/MechanismOutcomeCitation
MUC1-C associates with EGFR and binds to the cyclin D1 promoter.Breast CancerEGFR SignalingPromotes G1/S phase gene expression. oup.com
MUC1-CT associates with HIF-1α to drive PDGF-A expression.Pancreatic CancerHIF-1α SignalingPromotes proliferation and invasion. oup.com
MUC1 overexpression activates PI3K/AKT and MAPK/ERK pathways.Pancreatic & Breast CancerPI3K/AKT, MAPK/ERKEnhances cell survival and growth. nih.gov
MUC1-CT binds β-catenin and p53 to induce CTGF expression.Pancreatic CancerWnt/β-catenin, p53Promotes proliferation and angiogenesis. nih.gov

Involvement in Epithelial-Mesenchymal Transition (EMT) and Invasion

Epithelial-Mesenchymal Transition (EMT) is a process where epithelial cells lose their characteristic polarity and cell-cell adhesion, gaining migratory and invasive properties to become mesenchymal-like cells. MUC1 is a potent inducer of EMT. nih.govnih.gov Overexpression of MUC1 in pancreatic cancer cells has been shown to trigger EMT by inducing the expression of key EMT-associated transcription factors, including SNAIL and SLUG. nih.gov These factors, in turn, repress the expression of E-cadherin, a crucial protein for maintaining epithelial cell adhesion. nih.govnih.gov

The mechanism often involves the MUC1-CT, which can interact with and stabilize β-catenin, facilitating its translocation to the nucleus where it activates EMT-related genes. nih.govfrontiersin.org In other models, MUC1-C induces EMT by activating the inflammatory NF-κB p65 pathway, which subsequently upregulates the EMT transcription factor ZEB1. mdpi.comresearchgate.net MUC1 can also modulate the TGF-β signaling pathway, switching it from a tumor-suppressive to a pro-metastatic, EMT-inducing pathway. frontiersin.orgnih.gov This transition is associated with the downregulation of epithelial markers (e.g., E-cadherin, Occludin) and the upregulation of mesenchymal markers (e.g., Vimentin, N-cadherin), leading to increased cellular invasion. nih.govnih.gov

MUC1-Mediated ActionKey Transcription Factor(s)Signaling PathwayResultCitation
Induces SNAIL and SLUG expression.SNAIL, SLUGβ-cateninRepression of E-cadherin, increased invasion. nih.gov
Activates ZEB1 transcription.ZEB1NF-κB p65Induction of mesenchymal phenotype. mdpi.comresearchgate.net
Modulates TGF-β response.SMAD-independentJNK PathwaySwitches TGF-β to a tumor-promoter. frontiersin.org
Regulates TWIST1 expression.TWIST1STAT3Promotes EMT in triple-negative breast cancer. researchgate.net

MUC1 Regulation of Angiogenesis and Metastasis in Research Models

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. MUC1 actively promotes angiogenesis by stimulating the production of several pro-angiogenic factors. researchgate.net In breast and pancreatic cancer models, MUC1 overexpression drives the synthesis and secretion of Vascular Endothelial Growth Factor (VEGF), a potent mitogen for endothelial cells. nih.govmdpi.com This effect is often mediated through the activation of the PI3K/AKT pathway. frontiersin.org

Under hypoxic conditions, which are common in tumors, MUC1 plays a critical role in stabilizing the HIF-1α transcription factor. nih.gov The MUC1/HIF-1α signaling axis enhances the transcription of multiple pro-angiogenic genes, including VEGF and PDGF. nih.govnih.gov Furthermore, MUC1's cytoplasmic tail can directly bind to the promoter of the CTGF gene, inducing its expression and contributing to both angiogenesis and the formation of a reactive tumor stroma. nih.gov Mouse models of breast and pancreatic cancer have confirmed that MUC1 expression is strongly correlated with increased tumor vascularity and metastatic progression. nih.govaacrjournals.org The extracellular domain of MUC1 can also function as a ligand for adhesion receptors on endothelial and stromal cells, facilitating the initial steps of metastatic spread. nih.govarizona.edu

Role in Drug Resistance Mechanisms (e.g., apoptosis resistance)

A significant challenge in cancer therapy is acquired drug resistance, a process to which MUC1 is a major contributor. MUC1 confers resistance to a wide range of chemotherapeutic agents primarily by inhibiting apoptosis. nih.gov The MUC1-C subunit can translocate to the mitochondrial outer membrane, where it prevents the release of pro-apoptotic factors like cytochrome c. nih.gov It also directly inhibits the activation of the extrinsic apoptotic pathway by binding to and sequestering key components like FADD and Caspase-8, thereby preventing the formation of the Death-Inducing Signaling Complex (DISC). nih.gov

Beyond direct apoptosis inhibition, MUC1 promotes chemoresistance by upregulating the expression of multidrug resistance (MDR) genes, which encode for pumps that actively eject cytotoxic drugs from the cancer cell. nih.gov Studies in pancreatic cancer cells have shown that MUC1 can increase the expression of transporters like MRP1 (encoded by the ABCC1 gene) through the activation of the PI3K/Akt pathway. nih.gov This multifaceted resistance makes MUC1-expressing tumors particularly difficult to treat with conventional genotoxic agents. tandfonline.com

MUC1 Interaction with the Tumor Microenvironment

The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix. MUC1 plays a pivotal role in shaping a TME that is permissive to tumor growth and protective against immune attack. frontiersin.orgnih.gov

Modulation of Stromal and Immune Cell Components

MUC1 profoundly alters the immune landscape within the TME, primarily fostering an immunosuppressive state. The aberrantly glycosylated MUC1 expressed on cancer cells, particularly a form decorated with sialyl-Tn antigens (MUC1-ST), can directly engage with inhibitory receptors on immune cells. nih.govresearchfeatures.com One key interaction is between MUC1-ST and Siglec-9, a receptor found on myeloid cells like monocytes and macrophages. nih.gov This engagement "educates" monocytes to differentiate into tumor-associated macrophages (TAMs) with a pro-tumor, M2-like phenotype. frontiersin.orgnih.govresearchfeatures.com These TAMs secrete factors that promote tumor growth, angiogenesis, and tissue remodeling, and also express immune checkpoint ligands like PD-L1, further suppressing anti-tumor immunity. nih.gov

MUC1 also directly modulates T-cell function. It can act as a ligand for ICAM-1 on T-cells, leading to T-cell anergy. nih.gov Soluble MUC1 shed from tumor cells can inhibit T-cell proliferation and activation. oup.com By promoting an immunosuppressive TME characterized by dysfunctional T-cells and pro-tumor TAMs, MUC1 helps cancer cells evade immune surveillance and destruction. frontiersin.orgacs.org In addition to immune cells, MUC1's extracellular domain can interact with adhesion molecules on stromal cells, influencing the physical organization of the TME and facilitating invasion. arizona.edu Its role in inducing factors like CTGF also directly reprograms stromal cells to create a fibrotic, growth-permissive environment. nih.gov

Interacting Cell TypeMUC1 Glycoform/DomainReceptor/MechanismOutcome on TMECitation
Macrophages/MonocytesMUC1-STSiglec-9Differentiation into pro-tumor (M2-like) TAMs; secretion of IL-6, M-CSF. nih.govresearchfeatures.com
T-CellsGlycosylated MUC1ICAM-1 / UnknownInhibition of T-cell proliferation and activation; T-cell anergy. oup.comnih.gov
Dendritic Cells (DCs)MUC1-associated sTn antigensSiglec-9Increased IL-10, reduced IL-12 production, limiting Th1 response. nih.gov
Stromal/Endothelial CellsMUC1 Extracellular DomainAdhesion ReceptorsFacilitates cancer cell adhesion and invasion. nih.govarizona.edu

Influence on Inflammatory Processes and Signaling Pathways

Mucin-1 (MUC1) plays a pivotal, often dual, role in the modulation of inflammatory responses and signaling pathways. Primarily, MUC1 is recognized for its anti-inflammatory functions, particularly in mucosal epithelia. This function is largely mediated through the inhibition of Toll-like receptor (TLR) signaling. nih.gov In response to bacterial components, such as flagellin (B1172586) from Pseudomonas aeruginosa, MUC1 expression is upregulated, which in turn attenuates the inflammatory cascade. nih.gov This suggests a negative feedback loop where initial inflammation triggers an increase in MUC1 to eventually resolve the response and restore homeostasis. nih.govnih.gov

The cytoplasmic tail (MUC1-CT) of the MUC1 precursor is crucial in these inhibitory activities. nih.gov It has been shown to associate with TLR5, competitively inhibiting the recruitment of the adaptor protein MyD88, which is essential for downstream signaling. nih.govnih.gov This mechanism is not limited to TLR5; MUC1-CT also inhibits TLR2 signaling during infections with non-typeable Haemophilus influenzae (NTHi). nih.govfrontiersin.org The process often involves the initial production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), which then upregulates MUC1 expression, leading to the suppression of TLR signaling and a decrease in the production of inflammatory mediators such as Interleukin-8 (IL-8). nih.govnih.gov

Beyond TLRs, MUC1 influences other significant signaling pathways. It can modulate pathways such as ERK, SRC, and NF-κB. uniprot.org In certain contexts, particularly in cancer cells, the MUC1 C-terminal subunit can interact with and activate IκB kinase (IKK) family members and the NF-κB p65 subunit, promoting the transcription of pro-inflammatory cytokines. mdpi.comcreative-diagnostics.com Furthermore, MUC1 overexpression has been shown to induce non-canonical TGF-β signaling in pancreatic ductal adenocarcinoma models, switching its function from a tumor suppressor to a promoter by activating the JNK pathway. nih.govfrontiersin.org MUC1 is also involved in the Wnt/β-catenin signaling pathway; its cytoplasmic tail can bind directly to β-catenin, stabilizing it and promoting the transcription of Wnt target genes. creative-diagnostics.commdpi.com

Interactive Table: MUC1's Influence on Signaling Pathways

Signaling PathwayMUC1's RoleKey Interacting MoleculesOutcome
Toll-like Receptor (TLR) Signaling InhibitoryTLR2, TLR5, MyD88Attenuation of inflammatory response. nih.govnih.govnih.gov
NF-κB Pathway Modulatory (can activate)p65, IKKUpregulation of inflammatory cytokines. mdpi.comcreative-diagnostics.com
TGF-β Signaling Modulatory (induces non-canonical pathway)JNK, c-MycSwitches TGF-β from tumor-suppressive to tumor-promoting. nih.govfrontiersin.org
Wnt/β-catenin Pathway Activatorβ-cateninPromotes transcription of Wnt target genes. creative-diagnostics.commdpi.com
Ras/MAPK Pathway ModulatoryERK, p38Influences cell proliferation and inflammatory responses. nih.govuniprot.org

MUC1 in Other Disease Models (excluding clinical human trials)

Role in Inflammatory Conditions and Infection Mechanisms

In various non-human disease models, MUC1 demonstrates a critical role as a protective barrier and an immune modulator during infections. Its expression at the epithelial surface limits the systemic spread of pathogens and reduces inflammation. frontiersin.org

In a murine model of Pseudomonas aeruginosa airway infection, MUC1 was shown to have a significant anti-inflammatory role. nih.gov The bacteria stimulate an inflammatory response that dramatically increases Muc1 protein levels in the lung. nih.gov This upregulation of Muc1 subsequently dampens the airway inflammation by suppressing TLR signaling. nih.govnih.gov Studies using Muc1 knockout mice revealed that the absence of Muc1 led to heightened early inflammatory responses but also enhanced bacterial clearance. frontiersin.org

Similarly, during infection with nontypeable Haemophilus influenzae (NTHi), MUC1 expression is upregulated in airway epithelial cells in response to TNF-α. nih.gov This increased MUC1 level then suppresses TLR2 signaling, thereby controlling the inflammatory response. nih.gov In the gastrointestinal tract, murine models have shown that Muc1 expression limits the spread of Campylobacter jejuni and reduces intestinal inflammation. frontiersin.orgfrontiersin.org Deficiency in Muc1 predisposed mice to more severe and systemic infection with C. jejuni. frontiersin.org Likewise, in models of Helicobacter pylori infection, the absence of Muc1 resulted in a significantly higher density of infection in the stomach. frontiersin.org MUC1 expression has also been shown to inhibit gastric epithelial cell inflammatory signaling in response to H. pylori. nih.gov

However, the role of MUC1 is not universally protective against all pathogens. For instance, MUC1 deficiency did not appear to affect systemic infections caused by Salmonella typhimurium in one study. frontiersin.org In fact, some pathogens may exploit MUC1 for invasion. Salmonella adhesin SiiE protein interacts with the tandem repeats of MUC1, which is necessary to disrupt the mucin barrier and facilitate the entry of the bacteria into intestinal epithelial cells. creative-diagnostics.com

Interactive Table: Role of MUC1 in Non-Human Infection Models

PathogenModel SystemMUC1's RoleKey Findings
Pseudomonas aeruginosa Murine airway infectionAnti-inflammatoryUpregulated MUC1 suppresses TLR5 signaling, attenuating inflammation. nih.govnih.gov
Haemophilus influenzae (NTHi) Murine airway epithelial cellsAnti-inflammatoryIncreased MUC1 expression suppresses TLR2 signaling, controlling inflammation. nih.gov
Campylobacter jejuni Murine gastrointestinal infectionProtectiveLimits pathogen penetration and systemic spread, reduces inflammation. frontiersin.orgfrontiersin.org
Helicobacter pylori Murine gastric infectionProtectiveReduces the density of infection and inhibits inflammatory signaling. nih.govfrontiersin.org
Salmonella typhimurium Murine systemic infectionNo significant effect on systemic infectionDeficiency did not alter the course of systemic infection. frontiersin.org
Influenza A Virus Murine airway infectionProtectiveMUC1 binds to the virus, blocking host cell infection and reducing disease severity. nih.gov

Contribution to Cellular Dysregulation in Non-Cancerous Pathologies

Dysregulation of MUC1 expression and glycosylation is associated with a range of non-cancerous pathologies, particularly chronic inflammatory diseases. nih.gov In these conditions, the normal homeostatic functions of MUC1 can be perturbed, contributing to disease pathogenesis. nih.gov

In chronic inflammatory lung diseases such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis (CF), altered MUC1 expression is observed. nih.govnih.gov Sputum from patients with COPD contains significantly more MUC1. frontiersin.org In mouse models of CF, Muc1 expression at both the mRNA and protein level was increased compared to healthy controls. nih.gov While MUC1's primary role is often protective and anti-inflammatory, its chronic overexpression or aberrant forms in these disease states may contribute to the pathological landscape. nih.gov For instance, in inflammatory lung conditions induced by cigarette smoke, aberrant glycosylation of MUC1 has been shown to promote the disassembly of adherence junctions, facilitating epithelial to mesenchymal transition (EMT), a process of cellular dysregulation. pitt.edu

The sialylated carbohydrate antigen Krebs von den Lungen 6 (KL-6), which is now identified as human MUC1, serves as a marker for interstitial lung disease, indicating a functional role for increased MUC1 expression in these respiratory disorders. frontiersin.orguniprot.org Elevated serum MUC1 is also found in patients with severe pneumonia and asthma exacerbations. frontiersin.org

In the context of inflammatory bowel diseases like ulcerative colitis and Crohn's disease, altered MUC1 expression levels and glycosylation patterns have been noted. frontiersin.org Chronic inflammation of the gastrointestinal tract is a hallmark of these illnesses, and it is likely that improperly functioning MUC1 contributes significantly to the disease by failing to maintain mucosal barrier integrity and appropriately modulate inflammation. nih.govfrontiersin.org

Compound and Gene Table

NameType
Mucin-1 (MUC1)Protein
Interleukin-8 (IL-8)Protein (Cytokine)
MyD88Protein (Adaptor Molecule)
NF-κBProtein (Transcription Factor Complex)
p38Protein (Kinase)
p65Protein (NF-κB subunit)
SRCProtein (Kinase)
TGF-βProtein (Growth Factor)
Toll-like Receptor (TLR)Protein (Receptor)
Tumor Necrosis Factor-alpha (TNF-α)Protein (Cytokine)
β-cateninProtein
c-MycProtein (Transcription Factor)
ERKProtein (Kinase)
IKKProtein (Kinase)
JNKProtein (Kinase)
KL-6Protein (Antigen, MUC1)
SiiEProtein (Bacterial Adhesin)

Advanced Methodologies for Investigating Mucin 1 Precursor 12 20

In vitro Research Techniques for Peptide Characterization

In vitro methodologies are fundamental for producing and characterizing the Mucin-1 precursor (12-20) peptide, providing the pure and well-defined material necessary for subsequent immunological and cellular studies. These techniques allow for a detailed examination of the peptide's synthesis, binding kinetics, and structural features.

Peptide Synthesis and Modification for Research Applications

The generation of MUC1 peptides for research purposes is predominantly achieved through chemical synthesis, with Fmoc-strategy solid-phase peptide synthesis (SPPS) being a common and effective method. publish.csiro.auresearchgate.net This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support, allowing for high purity and yield of the desired peptide sequence. publish.csiro.au

To enhance immunogenicity, stability, or binding affinity for research applications, synthetic MUC1 peptides are often modified. While Mucin-1 precursor (12-20) is derived from the non-glycosylated signal sequence, other MUC1-derived peptides used in research are frequently glycosylated to mimic the tumor-associated hypo-glycosylated form of the MUC1 protein. aacrjournals.orgmdpi.com Further modifications can include altering amino acids at major histocompatibility complex (MHC) anchor positions to improve binding or substituting standard L-α-amino acids with β-amino acids to increase resistance to proteolytic degradation. acs.orgnih.gov

Table 1: Common Modifications of MUC1-Derived Peptides for Research
Modification TypeDescriptionPurposeReference
GlycosylationCovalent attachment of carbohydrate moieties (e.g., Tn antigen, α-O-GalNAc) to serine or threonine residues.To mimic the structure of tumor-associated MUC1 and study glycan-specific immune responses. aacrjournals.orgmdpi.com
Anchor ModificationSubstitution of amino acids at positions critical for binding to MHC molecules.To enhance the peptide's binding affinity and stability within the MHC groove, thereby increasing T-cell recognition. nih.gov
Backbone ModificationReplacement of L-α-amino acids with non-natural amino acids, such as β-amino acids.To increase the peptide's resistance to degradation by proteases, prolonging its half-life in biological systems. acs.org

Binding Assays (e.g., Competitive Peptide Inhibition, Microscale Thermophoresis)

Understanding the binding affinity of Mucin-1 precursor (12-20) to MHC molecules, such as HLA-A2, is crucial for evaluating its potential as an immunogenic epitope. Various biophysical assays are employed to quantify these interactions.

Competitive Peptide Inhibition Assays: This classic method is used to determine the binding affinity of a peptide to MHC molecules. The assay measures the ability of the unlabeled test peptide (e.g., Mucin-1 precursor (12-20)) to compete with a labeled, known high-affinity reference peptide for binding to purified MHC molecules. The concentration of the test peptide that inhibits 50% of the reference peptide's binding (IC50) is determined. The Mucin-1 precursor (12-20) peptide was classified as a "medium binder" to HLA-A*0201 based on an IC50 value of 10.89 µg/ml obtained through this method.

Microscale Thermophoresis (MST): MST is a powerful, immobilization-free technique for quantifying biomolecular interactions in solution. ru.nlnih.gov It measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. ru.nl This movement is sensitive to changes in size, charge, and hydration shell of the molecule, which are often altered upon binding. researchgate.net In a typical MST experiment to study peptide-protein interactions, one molecule (e.g., the MHC protein) is fluorescently labeled. nih.gov A serial dilution of the unlabeled binding partner (the peptide) is then titrated against a fixed concentration of the labeled molecule. The change in thermophoretic movement is measured and plotted against the ligand concentration to determine the dissociation constant (Kd). researchgate.net MST is advantageous due to its low sample consumption, speed, and ability to perform measurements in complex biological liquids. ru.nlnih.gov

Spectroscopic and Structural Analysis (e.g., NMR, Mass Spectrometry, X-ray Crystallography)

Detailed structural information provides insights into how Mucin-1 precursor (12-20) is presented by MHC molecules and recognized by T-cell receptors.

Mass Spectrometry (MS): Following synthesis, mass spectrometry is an essential tool to confirm the identity and purity of the Mucin-1 precursor (12-20) peptide. Techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) coupled with time-of-flight (TOF) analyzers are used to verify that the peptide has the correct molecular weight, confirming a successful synthesis. nih.govwisconsin.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to determine the three-dimensional structure of peptides in solution. For MUC1 research, 2D NMR techniques have been used to elucidate the solution structure of MUC1 tandem repeat peptides, revealing key conformational features like β-turns. wisconsin.edunih.gov Furthermore, Saturation Transfer Difference (STD) NMR is a powerful method for identifying the specific amino acid residues of a peptide (the epitope) that are in direct contact with a binding partner, such as an antibody or MHC molecule. d-nb.inforesearchgate.net

X-ray Crystallography: This technique provides high-resolution, atomic-level structural data of molecules in their crystalline state. It has been instrumental in understanding how MUC1-derived peptides interact with immune molecules. For instance, the crystal structure of a non-canonical, low-affinity MUC1 peptide bound to the H-2Kb MHC class I molecule has been resolved, revealing how stable binding can be achieved even without optimal anchor residues. vassoapostolopoulos.com Crystallography has also been used to visualize the precise interactions between MUC1 glycopeptide epitopes and monoclonal antibodies, guiding the rational design of vaccine candidates. acs.orgnih.gov

Cellular and Molecular Biology Approaches

To understand the biological relevance of the Mucin-1 precursor (12-20) peptide, researchers utilize a variety of cellular and molecular biology techniques. These approaches help to study the expression of the parent MUC1 protein and to assess the peptide's ability to elicit cellular immune responses.

Cell Line Models for Studying MUC1 Expression and Function

Since MUC1 is overexpressed in a wide range of adenocarcinomas, numerous cancer cell lines serve as valuable models for its study. mdpi.com These cell lines provide a renewable and consistent source of cells that endogenously express the MUC1 protein, from which peptides like Mucin-1 precursor (12-20) can be processed and presented. Common cell lines used in MUC1 research include those from breast (e.g., MCF-7, T47D), pancreatic (e.g., BxPC3, Su86.86), and colon (e.g., HT-29) cancers. nih.govunimelb.edu.au Researchers also create engineered cell models by transfecting cells that have low endogenous MUC1 expression, such as HT-29 or BxPC3, with vectors that drive the expression of full-length MUC1. nih.govnih.gov These models are crucial for studying the effects of MUC1 expression on cancer cell behavior and for testing the efficacy of MUC1-targeted immunotherapies. nih.gov

Table 2: Representative Cell Lines Used in MUC1 Research
Cell LineCancer TypeUse in MUC1 ResearchReference
MCF-7Breast AdenocarcinomaStudying endogenous MUC1 expression and as a target for MUC1-specific CTLs. nih.govunimelb.edu.au
T47DBreast Ductal CarcinomaInvestigating MUC1 expression and secretion. unimelb.edu.au
BxPC3Pancreatic AdenocarcinomaUsed as a low-MUC1 expression model for transfection studies to analyze MUC1 function. nih.gov
HT-29Colon AdenocarcinomaGeneration of stable transformants expressing different MUC1 fragments to study its role in metastasis. unimelb.edu.aunih.gov
LS174TColon AdenocarcinomaStudying MUC1 secretion and expression. unimelb.edu.au

Gene Expression and Protein Analysis (e.g., RT-PCR, Flow Cytometry, Western Blotting)

A suite of standard molecular biology techniques is employed to quantify MUC1 at the mRNA and protein levels in these cell models.

Reverse Transcription-PCR (RT-PCR): This technique is used to measure the levels of MUC1 messenger RNA (mRNA). It can be used to compare MUC1 gene expression across different cell lines or to confirm the successful overexpression of MUC1 in genetically engineered cell models. nih.govresearchgate.net

Flow Cytometry: As MUC1 is a cell surface protein, flow cytometry is an ideal method for analyzing its expression on intact cells. researchgate.net Cells are incubated with fluorescently-labeled antibodies that specifically recognize the extracellular domain of MUC1. The fluorescence intensity of individual cells is then measured as they pass through a laser, providing quantitative data on the level of MUC1 surface expression. nih.govthermofisher.com This is critical for characterizing cell models and confirming that MUC1 is present on the cell surface where it can be recognized by the immune system.

Western Blotting: This immunoassay is used to detect and quantify MUC1 protein in total cell lysates or in secreted forms from culture supernatants. unimelb.edu.auresearchgate.net Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with a specific anti-MUC1 antibody. bicellscientific.com Western blotting can confirm the presence of the MUC1 protein and provide information on its apparent molecular weight, which can be indicative of its glycosylation status. researchgate.netnih.gov

Co-immunoprecipitation and Protein-Protein Interaction Studies

Co-immunoprecipitation (Co-IP) is a foundational technique for identifying and validating protein-protein interactions within their native cellular environment. thermofisher.comabcam.com This method utilizes an antibody specific to a target protein—in this case, the Mucin-1 (MUC1) precursor—to isolate the target from a cell lysate. thermofisher.com Any proteins that are part of a complex with the target protein are also captured, or "co-immunoprecipitated." abcam.com The resulting complex is then analyzed, typically by western blotting or mass spectrometry, to identify the interacting partners. creative-diagnostics.com This approach is invaluable for elucidating the functional networks in which the MUC1 precursor participates.

Research has demonstrated that the MUC1 cytoplasmic tail is a hub for protein interactions, functioning as an adaptor protein that assembles signaling complexes. Through techniques like Co-IP, numerous interacting partners have been identified, shedding light on MUC1's role in oncogenesis. The cytoplasmic domain of MUC1 has been shown to interact with a variety of signaling molecules, including receptor tyrosine kinases like EGFR and other erbB family members (erbB2, 3, and 4), as well as key regulators of cell adhesion and signaling such as β-catenin and p120 catenin. aacrjournals.org

Specific studies have successfully used Co-IP to confirm these interactions. For instance, the association between MUC1 and p120 catenin was verified in pancreatic cancer cell lines, where high levels of MUC1 expression increased the interaction between the two proteins. aacrjournals.org Another study identified the adaptor protein CIN85 as a novel MUC1-interacting partner in tumor cells, a connection influenced by the glycosylation state of MUC1's extracellular domain. oncotarget.com This interaction was found to be important for cancer cell invasion and migration. oncotarget.com Furthermore, Co-IP analyses of primary breast tumor tissue have revealed complexes composed of the MUC1/Y isoform and its secreted cognate binding proteins (MUC1/SEC), indicating a receptor-ligand relationship generated from a single gene. aacrjournals.org

These protein-protein interaction studies are critical for mapping the signaling pathways modulated by the MUC1 precursor. By identifying the components of MUC1-containing complexes, researchers can understand how it influences cell adhesion, motility, proliferation, and survival, and how these functions are dysregulated in malignancy. aacrjournals.org

In vivo Animal Models for Mechanistic Studies

To comprehend the complex biological functions of the MUC1 precursor in a physiologically relevant context, researchers rely on in vivo animal models. nih.gov These models, particularly genetically engineered mice, allow for the detailed investigation of MUC1's role in tissue homeostasis, inflammation, and cancer progression within a complete organ system. nih.gov

Transgenic and Knockout Mouse Models in MUC1 Research

The development of transgenic and knockout mouse models has been instrumental in dissecting the multifaceted roles of MUC1. nih.gov The human MUC1 gene and its murine ortholog, Muc1, share significant similarity in their protein domains and tissue-specific expression patterns, making mouse models highly relevant for studying human disease. nih.gov

Transgenic Mice: Human MUC1 transgenic (MUC1.Tg) mice are engineered to express the human MUC1 gene. jax.org These models have been crucial for studying the oncogenic properties of MUC1 and for developing immunotherapeutic strategies. aacrjournals.orgaacrjournals.org A key characteristic of MUC1.Tg mice is their immunological tolerance to the human MUC1 protein, which they recognize as a "self" antigen. aacrjournals.orgpnas.org This mimics the situation in human cancer patients, providing a valuable platform to test vaccines and other strategies aimed at breaking this tolerance. aacrjournals.orgnih.gov These mice have been crossed with various cancer models to investigate MUC1's role in tumor initiation and progression. nih.govjax.org

Knockout Mice: MUC1 knockout (Muc1-/-) mice are generated by inactivating the endogenous Muc1 gene. nih.gov Initially, these mice appeared phenotypically normal, with no impact on survival or fertility. nih.gov However, further studies revealed their importance in host defense and tumorigenesis. Muc1-/- mice have been used to explore the consequences of MUC1 absence in various pathological conditions, including cancer and bacterial infections. nih.govfrontiersin.org For example, the growth of mammary tumors induced by the polyoma middle T antigen was significantly reduced in Muc1 null mice compared to their wild-type counterparts. nih.gov

The table below summarizes key characteristics of these foundational MUC1 mouse models.

Model TypeGenetic ModificationKey FeaturePrimary Research Application
MUC1 Transgenic (MUC1.Tg) Expresses the human MUC1 gene. jax.orgImmunological tolerance to human MUC1 antigen. aacrjournals.orgStudying MUC1-targeted immunotherapy; investigating MUC1's role as an oncogene. aacrjournals.orgnih.gov
Muc1 Knockout (Muc1-/-) Inactivation of the murine Muc1 gene. nih.govLacks endogenous Muc1 expression.Determining the function of Muc1 in tumor suppression, host defense, and inflammation. nih.govfrontiersin.orgnih.gov

Evaluation of Cellular Responses and Pathological Changes in Murine Models

The use of MUC1 transgenic and knockout mice has uncovered significant cellular and pathological consequences of altered MUC1 expression.

In MUC1.Tg mice , the overexpression of human MUC1 has been directly linked to oncogenesis. For example, MMTV-MUC1.Tg mice, which overexpress MUC1 in the mammary gland, exhibit a significantly higher incidence of mammary tumors. nih.gov The mammary glands in these mice show atypical hyperplasia, reduced apoptosis, and delayed involution. nih.gov Overexpression of MUC1 in these models promotes tumor growth and angiogenesis. nih.gov From a cellular immunity perspective, MUC1.Tg mice demonstrate T-cell tolerance to MUC1. aacrjournals.org This is evidenced by the unchecked growth of MUC1-expressing tumor cells that would otherwise be rejected by wild-type mice. aacrjournals.org Immunization with MUC1-derived peptides often fails to produce a robust immune response, highlighting the challenge of overcoming self-tolerance. aacrjournals.orgpnas.org

Conversely, Muc1 knockout mice have revealed a context-dependent role for MUC1. In some cancer models, the absence of Muc1 is protective. The growth of polyoma middle T antigen (PyMT)-induced breast tumors is reduced in Muc1 null mice. jax.org However, in a carcinogen-induced lung cancer model, Muc1 knockout mice surprisingly developed more lung tumors than wild-type mice, suggesting a potentially protective role in that context. nih.govjax.org This was linked to an unexpected activation of the EGFR pathway. nih.gov In studies of infection, Muc1-/- mice are more susceptible to pathogens like Helicobacter pylori, showing higher bacterial loads and altered inflammatory gene expression in the gastric mucosa. frontiersin.org These mice exhibit a more highly activated network of antimicrobial and anti-inflammatory response genes as the infection progresses, indicating that MUC1 normally modulates these responses. frontiersin.org

The following table details some of the key pathological and cellular findings in these murine models.

ModelCondition/ContextPathological/Cellular FindingsReference
MUC1.Tg Spontaneous TumorigenesisIncreased incidence of mammary tumors and lung metastases. nih.gov nih.gov
MUC1.Tg Tumor ImmunologyTolerance to MUC1-expressing tumors; ineffective cytotoxic T lymphocyte (CTL) response. nih.govaacrjournals.org nih.govaacrjournals.org
Muc1-/- Mammary Cancer (PyMT model)Reduced mammary tumor growth. nih.gov nih.gov
Muc1-/- Lung Cancer (NNK model)Increased lung tumor multiplicity; activation of EGFR/AKT pathway. nih.govjax.org nih.govjax.org
Muc1-/- H. pylori InfectionIncreased bacterial colonization; potent activation of antimicrobial and anti-inflammatory gene networks. frontiersin.org frontiersin.org
Muc1-/- P. aeruginosa InfectionFewer bacteria recovered from lungs, suggesting MUC1 may counter-regulate TLR5-driven inflammation. mdpi.com mdpi.com

These in vivo studies underscore the complex and often paradoxical roles of the MUC1 precursor, which can be oncogenic in some tissues while serving a protective and modulatory function in others.

Future Research Directions and Unanswered Questions

Elucidating Novel Functional Roles of the MUC1 (12-20) Peptide

The primary function attributed to the MUC1 (12-20) peptide is its immunogenicity. sb-peptide.com However, its bioactivity may extend beyond this role. Future investigations should aim to uncover novel functions of this peptide within the tumor microenvironment and in other physiological or pathological contexts. Research in this area could focus on:

Non-immunological interactions: Investigating whether the MUC1 (12-20) peptide can interact with other cell surface receptors or soluble factors to modulate cellular processes such as proliferation, adhesion, or migration.

Metabolic influence: Exploring if the peptide has any direct or indirect effects on cellular metabolism, a hallmark of cancer progression that the parent MUC1 protein is known to influence. nih.gov

Role in inflammation: Determining if the MUC1 (12-20) peptide can act as a signaling molecule in inflammatory pathways, independent of its role in adaptive immunity.

Advanced Structural-Functional Correlates of MUC1 Precursor Processing

The generation of the MUC1 (12-20) peptide is a result of the proteolytic processing of the MUC1 precursor protein. nih.gov A deeper understanding of this process is crucial for elucidating its regulation and potential for therapeutic manipulation. Future research should address:

Enzymatic cleavage: Identifying the specific proteases responsible for the cleavage of the MUC1 signal peptide to release the MUC1 (12-20) fragment.

Structural determinants: Utilizing advanced techniques like cryo-electron microscopy and nuclear magnetic resonance to study the conformational changes in the MUC1 precursor that expose the cleavage site.

Post-translational modifications: Investigating if any post-translational modifications in the vicinity of the 12-20 region influence its processing and subsequent function.

Integration of Multi-omics Data for Comprehensive MUC1 Pathway Mapping

The advent of multi-omics technologies provides an unprecedented opportunity to understand the complex biological systems in which the MUC1 (12-20) peptide may be involved. researchgate.net A systems-level approach is necessary to map its complete interaction network. Future efforts in this domain should include:

Proteogenomics: Combining proteomics and genomics data to correlate the expression of the MUC1 (12-20) peptide with specific genomic alterations in cancer.

Immunopeptidomics: Utilizing mass spectrometry-based approaches to identify and quantify the presentation of the MUC1 (12-20) peptide on HLA molecules across different cancer types.

Network biology: Integrating multi-omics datasets to construct comprehensive signaling and metabolic pathways that are influenced by the presence of the MUC1 (12-20) peptide, thereby identifying potential new therapeutic targets. researchgate.net

Development of Refined Research Models for MUC1 Precursor Studies

To accurately study the biology of the MUC1 (12-20) peptide, it is imperative to develop and utilize sophisticated research models that faithfully recapitulate the human tumor microenvironment. nih.gov Future research should focus on the development and application of:

Humanized mouse models: Employing mice engrafted with human immune systems to better study the immunogenicity of the MUC1 (12-20) peptide and the efficacy of targeted immunotherapies. plos.org

Organoid cultures: Establishing patient-derived tumor organoids that maintain the cellular heterogeneity and architecture of the original tumor, providing a more relevant in vitro system to study MUC1 precursor processing and the function of the 12-20 peptide.

CRISPR/Cas9 gene editing: Utilizing this technology to create cell lines with precise modifications to the MUC1 gene to study the specific contribution of the 12-20 peptide to cancer cell biology.

Interactive Data Table: Immunogenic Properties of MUC1 Peptides

PeptideSequenceIC50 (µg/ml)Binding Affinity Category
MUC1 (12-20)LLLLTVLTV10.89Medium
MUC1 (950-958)STAPPVHNV10.13Medium

Q & A

Q. What experimental techniques are recommended for detecting Mucin-1 precursor (12-20) in vitro, and how should they be optimized?

Enzyme-linked immunosorbent assay (ELISA) is a primary method for detecting Mucin-1 precursor (12-20) due to its specificity for peptide epitopes. Key steps include:

  • Validating antibody specificity using knockout controls or competitive binding assays.
  • Optimizing blocking buffers (e.g., BSA vs. non-fat milk) to reduce non-specific binding.
  • Using dilution gradients for standards to ensure linear dynamic range . For quantitative accuracy, include triplicate measurements and normalize against total protein concentration.

Q. How can researchers characterize the structural stability of Mucin-1 precursor (12-20) under varying physiological conditions?

Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) are critical for analyzing secondary structure and conformational changes.

  • For CD: Use phosphate-buffered saline (PBS) at pH 7.4 to mimic physiological conditions, with temperature ramps to assess thermal stability.
  • For NMR: Assign chemical shifts using reference databases (e.g., Biological Magnetic Resonance Data Bank) and compare with predicted shifts from computational tools .

Q. What statistical frameworks are appropriate for initial hypothesis testing in Mucin-1 precursor (12-20) functional studies?

Employ two-tailed t-tests for comparing means between two groups (e.g., treated vs. untreated cells). For multi-group comparisons, use ANOVA with post-hoc corrections (e.g., Tukey’s test). Report effect sizes and confidence intervals to contextualize biological significance .

Advanced Research Questions

Q. How should conflicting data on Mucin-1 precursor (12-20)’s role in cancer metastasis be resolved?

Conduct a systematic meta-analysis to identify sources of heterogeneity:

  • Stratify studies by experimental models (e.g., in vitro vs. in vivo) and cancer subtypes.
  • Use funnel plots to assess publication bias and Egger’s regression for small-study effects .
  • Validate findings using orthogonal methods (e.g., CRISPR knockdown followed by migration assays) to confirm causality .

Q. What strategies can improve the reproducibility of Mucin-1 precursor (12-20) interaction studies with immune receptors?

Adopt synthesis-ready research practices:

  • Publish raw data (e.g., SPR sensorgrams, ITC thermograms) in FAIR-compliant repositories.
  • Document buffer compositions, temperature, and instrument calibration details to enable replication .
  • Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design experiments with clear translational endpoints .

Q. How can multi-omics datasets be integrated to elucidate the regulatory networks involving Mucin-1 precursor (12-20)?

Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and glycomic (MALDI-TOF) data using network analysis tools (e.g., Cytoscape):

  • Apply weighted correlation network analysis (WGCNA) to identify co-expressed modules.
  • Validate hub genes/proteins via siRNA screening or co-immunoprecipitation .

Q. What methodological considerations are critical for designing in vivo studies targeting Mucin-1 precursor (12-20) in disease models?

Follow NIH guidelines for preclinical research:

  • Report animal strain, sex, and age to account for biological variability.
  • Include power analysis to justify sample sizes and mitigate Type II errors.
  • Use blinding and randomization during data collection and analysis .

Methodological Best Practices

  • Data Presentation : Use tables to compare binding affinities (e.g., KD values) across studies, with footnotes explaining experimental conditions .
  • Discussion Section : Address limitations (e.g., peptide solubility in aqueous buffers) and propose follow-up experiments (e.g., PEGylation to enhance stability) .
  • Ethical Compliance : Declare IRB/IACUC approvals and data accessibility statements in the Methods section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.